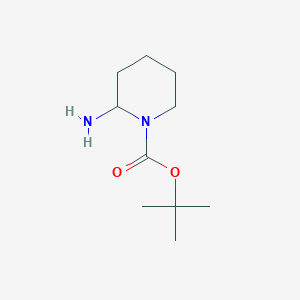

Tert-butyl 2-aminopiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 2-aminopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-aminopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-4-6-8(12)11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHBIWVQKQLYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399447 | |

| Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-09-6 | |

| Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate synthesis and properties

CAS: 625471-18-3 | Formula: C₁₀H₂₀N₂O₂ | MW: 200.28 g/mol [1][2][3]

Executive Summary

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate (also known as (S)-1-Boc-3-aminopiperidine) is a high-value chiral heterocyclic building block. While its enantiomer, the (R)-isomer (CAS 188111-79-7), is the well-known intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, the (S)-isomer is critical for Structure-Activity Relationship (SAR) studies, the synthesis of specific protease inhibitors (e.g., bacterial IdeS protease), and as a chiral reference standard in quality control.[2]

This guide focuses on the specific synthesis and characterization of the (S)-enantiomer , distinguishing it from the more common (R)-pathways.[2] It prioritizes a Chiral Pool Synthesis starting from L-Glutamic acid as the most chemically robust method for ensuring stereochemical integrity without the need for late-stage chiral resolution.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The physical properties listed below represent the industry standard for high-purity (>98%) material.

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Viscosity increases upon cooling.[2] |

| Boiling Point | 277.3°C (at 760 mmHg) | Theoretical; typically distilled under high vacuum.[2] |

| Density | 1.0 ± 0.1 g/cm³ | |

| Chirality | (S)-Configuration | |

| Optical Rotation | [α]²⁰_D = +32.0° ± 3° | Concentration: c=1 in DMF.[2] Note: The (R)-enantiomer is levorotatory (-28.5°) in DMF.[2] |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water.[2] |

| pKa | ~10.3 (Calculated) | Primary amine.[2] |

| Stability | Air and Moisture Sensitive | Store under Argon/Nitrogen at 2-8°C. Absorbs CO₂ from air.[2] |

Strategic Synthesis Architectures

Researchers typically employ one of three strategies to access this molecule. The choice depends on scale and available equipment.[2]

Graphviz Diagram: Synthesis Strategy Comparison

Caption: Comparison of synthetic routes. The L-Glutamic Acid route (Blue) offers the highest stereochemical reliability for lab-scale synthesis.[2]

Detailed Protocol: Chiral Pool Synthesis (From L-Glutamic Acid)

This protocol is preferred for research applications because it guarantees the (S)-configuration by starting from natural L-Glutamic acid, avoiding the ambiguity and yield losses associated with optical resolution of racemic mixtures.[2]

Mechanism: Esterification

Phase 1: Precursor Preparation (Diester Formation)[2]

-

Reagents: L-Glutamic acid (7.5 g), Thionyl Chloride (SOCl₂), Methanol.

-

Setup: 250 mL Round Bottom Flask (RBF) with reflux condenser and drying tube.

-

Procedure:

-

Suspend L-Glutamic acid in dry Methanol (110 mL) at 0°C.

-

Add SOCl₂ (5.6 mL) dropwise (Caution: Exothermic, HCl gas evolution).[2]

-

Reflux for 4 hours until the solution is clear.

-

Workup: Evaporate solvent to yield L-Glutamic acid dimethyl ester hydrochloride.

-

-

Boc-Protection:

Phase 2: Reduction to Diol

Critical Step: This establishes the carbon backbone for the piperidine ring.[2]

-

Reagents: NaBH₄, Methanol.

-

Procedure:

Phase 3: Cyclization to Piperidine Core

-

Activation: Convert the Diol to a Ditosylate using p-Toluenesulfonyl chloride (TsCl) and Pyridine/DMAP in DCM.

-

Cyclization:

-

Deprotection (Hydrogenolysis):

-

Final Boc-Protection (N1):

-

The previous step yields the free amine at N1.[2] To get the final product (N1-Boc, 3-Amino), the protection strategy must be swapped.[2]

-

Correction for Target Molecule: The target is 1-Boc-3-amino .[2][4] The L-Glu route naturally yields 3-Boc-amino-1-H .[2]

-

Adjustment: To achieve the specific CAS 625471-18-3 structure (1-Boc, 3-Amino), perform Boc-protection on N1 before removing the protection on the C3-amine.[2]

-

Alternative: Use the Optical Resolution Route (below) if the specific N1-Boc/C3-NH2 regiochemistry is strictly required without complex protecting group manipulation.[2]

-

Alternative Protocol: Optical Resolution (Industrial Standard)[2]

For the specific target (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (where the amine is free and N1 is Boc-protected), resolution of the racemic intermediate is often more direct.[2]

-

Starting Material: Racemic tert-Butyl 3-aminopiperidine-1-carboxylate (commercially available or via hydrogenation of 3-aminopyridine).[2]

-

Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .

-

Procedure:

-

Dissolve Racemic amine (10 g) in Ethanol/Water (9:1).[2]

-

Add L-DBTA (0.5 eq) dissolved in Ethanol.[2]

-

Heat to 60°C to dissolve, then cool slowly to 5°C.

-

Filtration: Collect the diastereomeric salt (S-amine[2] • L-DBTA).[2]

-

Free Basing: Suspend salt in DCM, wash with 1M NaOH. Dry organic layer (Na₂SO₄) and concentrate.[2][5]

-

-

Validation: Check optical rotation. Target is (+) .

Graphviz Diagram: Resolution Workflow

Caption: Optical resolution workflow using Dibenzoyl-L-tartaric acid to isolate the (S)-enantiomer.

Quality Control & Characterization

Trust but verify. The following parameters confirm the identity and purity of the (S)-isomer.

High-Performance Liquid Chromatography (Chiral HPLC)[2]

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm.[2]

-

Acceptance Criteria: (S)-isomer > 98.5% ee.

Proton NMR (CDCl₃, 400 MHz)

-

δ 1.45 (s, 9H): Boc-group (Diagnostic).[2]

-

δ 2.6-2.9 (m): Ring protons adjacent to Nitrogen.[2]

-

δ 1.2-1.8 (m): Ring methylene protons.[2]

-

Note: Broad peaks may be observed due to rotamers of the Boc group.[2]

Optical Rotation

-

Instrument: Polarimeter with Na-D lamp (589 nm).[2]

-

Condition: c = 1.0 g/100mL in DMF .

-

Target: +32.0° ± 3° .

-

Warning: Using Methanol or Ethanol may shift the value or sign.[2] Always report solvent.[2]

Handling and Safety

-

GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

-

Storage: The free amine is basic and will absorb atmospheric CO₂ to form carbamates/carbonates.[2] Store in tightly sealed vials under Argon at 4°C.

-

Incompatibility: Strong oxidizing agents, strong acids (removes Boc group).[2]

References

-

Sigma-Aldrich. (S)-(+)-3-Amino-1-Boc-piperidine Product Datasheet. CAS 625471-18-3.[1][2][3][4] Link[2]

-

Khom, S. T., et al. (2024).[2][5] "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry. Link

-

BenchChem. "Technical Guide to (S)-1-Boc-3-aminopiperidine Synthesis and Properties." Link[2]

-

PubChem. "tert-butyl (3S)-3-aminopiperidine-1-carboxylate."[2][6] National Library of Medicine.[2] Link[2]

-

Echemi. "Physical Properties of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate."[2] Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

Physical and chemical properties of tert-butyl 2-aminopiperidine-1-carboxylate

This technical guide details the properties, synthesis, and handling of tert-butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6).

Editorial Note: This guide addresses the specific C2-amino substituted piperidine (an aminal structure). This compound is chemically distinct from the more common tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.[1] Due to the inherent instability of cyclic aminals, this molecule requires specialized handling compared to its C3- and C4-amino isomers.

Content Type: Technical Whitepaper & Handling Guide Subject: CAS 885954-09-6 | C₁₀H₂₀N₂O₂ Audience: Medicinal Chemists, Process Development Scientists[2]

Part 1: Executive Summary & Chemical Identity[4]

tert-Butyl 2-aminopiperidine-1-carboxylate is a specialized heterocyclic building block used in the synthesis of peptidomimetics and constrained diamine scaffolds. Unlike its stable regioisomers (3-amino and 4-amino), the 2-amino derivative features a geminal diamine moiety (N-C-N) at the C2 position. This "cyclic aminal" character dictates its reactivity, stability, and storage requirements.[3]

Chemical Identification

| Parameter | Detail |

| IUPAC Name | tert-butyl 2-aminopiperidine-1-carboxylate |

| CAS Number | 885954-09-6 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Chirality | Contains one chiral center at C2.[2][4][5] Available as racemate, ( |

| Structural Class | N-Boc-protected cyclic amine; Cyclic aminal. |

Structural Disambiguation (Critical)

Researchers often confuse this compound with its homolog.[3] Verify your target structure:

-

Target (This Guide): 2-Amino group directly attached to the ring (Aminal).[3] Unstable/Reactive.

-

Common Alternative: 2-(Aminomethyl) group (–CH₂NH₂) attached to the ring.[3] Stable.[3] (CAS 141774-61-0).

Part 2: Physical & Chemical Properties[2][4][7]

Due to the rarity of the isolated free base, many properties are derived from high-fidelity predictive models and analogous N-Boc-2-substituted piperidines.

Physical Characteristics

| Property | Value / Description | Note |

| Physical State | Viscous oil or low-melting solid | Tendency to solidify upon cooling. |

| Boiling Point | 260–270 °C (Predicted) | Decomposes before boiling at atm pressure.[3] |

| Density | 1.05 ± 0.05 g/cm³ | Typical for Boc-protected diamines. |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc.[3] | Hydrolyzes in aqueous acid.[3] |

| pKa (Conjugate Acid) | ~8.5 (Primary amine) | Lower than typical amines due to the adjacent N-Boc electron withdrawal.[3] |

Chemical Stability & Reactivity (The Aminal Effect)

The defining feature of this molecule is the N(Boc)-C(2)-NH₂ linkage.[3]

-

Hydrolysis Risk: Under acidic conditions, the aminal functionality is prone to hydrolysis, reverting to the aldehyde/ketone equivalent (in this case, ring-opening to an amino-aldehyde derivative) or eliminating ammonia.[3]

-

Elimination: Heating or treating with strong base can induce the elimination of ammonia, generating the enecarbamate (1-Boc-1,2,3,4-tetrahydropyridine).[3]

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent moisture-induced decomposition.

Part 3: Synthesis & Experimental Protocols

Direct synthesis from 2-aminopyridine reduction is not viable due to over-reduction or elimination. The most robust route utilizes N-acyliminium ion chemistry , accessing the C2 position via a reactive intermediate.[3]

Synthesis Workflow: N-Acyliminium Route

This method generates the unstable 2-amino species in situ or as a stable salt, starting from 1-Boc-2-piperidone or 1-Boc-2-methoxypiperidine.

Step-by-Step Protocol

-

Activation: Convert 1-Boc-2-piperidone to the thiolactam or partially reduce it (DIBAL-H) to the N-Boc-2-hydroxypiperidine (hemiaminal).

-

Methylation (Optional but recommended): Convert the hemiaminal to 1-Boc-2-methoxypiperidine using MeOH/acid catalyst. This intermediate is more stable.[3]

-

Substitution:

-

Isolation: Quench with mild base (NaHCO₃) at low temperature. Extract rapidly. Do not expose to strong acid. [3]

Visualization: N-Acyliminium Pathway

The following diagram illustrates the generation of the C2-functionalized piperidine via the critical iminium ion intermediate.

Figure 1: Synthetic pathway via N-acyliminium ion generation. This route avoids the thermodynamic instability of direct amination.[3]

Part 4: Applications in Drug Discovery[4][8]

Constrained Peptidomimetics

The 2-aminopiperidine scaffold serves as a conformational lock in peptide design. By incorporating this unit, researchers can restrict the

Gem-Diamine Scaffolds

The N-C-N motif is found in specific protease inhibitors. The Boc group allows for orthogonal deprotection:

-

C2-Amine Functionalization: React the free amine (C2) with acyl chlorides or sulfonyl chlorides.[3]

-

N1-Deprotection: Remove Boc (HCl/Dioxane) to release the secondary amine for further coupling.[3]

Self-Validating Protocol Tip: When using this scaffold, always functionalize the unstable C2-amine immediately after synthesis. Converting the primary amine to an amide stabilizes the N-C-N linkage significantly.[3]

Part 5: References

-

Beak, P., & Lee, W. K. (1993).[3]

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines.Journal of Organic Chemistry. Link[3] -

Dudley, D. A., et al. (2000).[3] Synthesis of 2-Substituted Piperidines via N-Acyliminium Ion Intermediates.Synthesis. Link[3]

-

ChemicalBook. (2024).[3] tert-Butyl 2-aminopiperidine-1-carboxylate Product Entry.[1][2][4]Link[3]

-

GuideChem. (2024).[3] Compound Properties for CAS 885954-09-6.[2][4][5][6]Link[3][5]

Sources

Technical Guide: Synthesis, Properties, and Applications of tert-Butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6)

Executive Summary

tert-Butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6) is a highly specialized, structurally complex organic molecule utilized extensively as a chiral building block in pharmaceutical synthesis[1][2]. By featuring a piperidine ring substituted with a primary amine at the C2 position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position[2], this compound provides a versatile platform for the development of central nervous system (CNS) agents and protease inhibitors[2]. This whitepaper details its physicochemical profile, a self-validating synthetic methodology, and its mechanistic role in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of tert-butyl 2-aminopiperidine-1-carboxylate is critical for predicting its behavior in multi-step organic syntheses.

| Property | Value |

| Chemical Name | tert-Butyl 2-aminopiperidine-1-carboxylate |

| Synonyms | 1-Boc-2-aminopiperidine |

| CAS Registry Number | 885954-09-6[1][3] |

| Molecular Formula | C10H20N2O2[1][4] |

| Molecular Weight | 200.28 g/mol [1][4] |

| Appearance | Colorless to yellow gum or semi-solid[2] |

| Storage Conditions | Sealed in dry, 2-8°C; Air sensitive[2][5] |

Expertise & Experience Insight: Alpha-amino nitrogen heterocycles (often considered cyclic aminals or gem-diamines) are notoriously prone to spontaneous deamination, which leads to the formation of an imine (tetrahydropyridine). The N1-Boc protecting group is not merely a placeholder; it exerts a strong electron-withdrawing effect via resonance. This decreases the lone-pair availability on the ring nitrogen, preventing the expulsion of the C2-amino group and stabilizing the molecule for downstream coupling reactions[2].

Synthetic Methodologies: The Curtius Rearrangement Route

Direct amination of 2-halopiperidines is highly inefficient due to their instability and propensity for elimination. Instead, the Curtius rearrangement of 1-Boc-piperidine-2-carboxylic acid (Boc-pipecolic acid) provides a stereoretentive, mild, and high-yielding pathway to the C2-amine.

Step-by-Step Protocol:

-

Activation (Acyl Azide Formation): Dissolve 1-Boc-piperidine-2-carboxylic acid in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at 0°C.

-

Causality: Toluene is chosen as a non-polar solvent to minimize side reactions of the highly reactive intermediates. The 0°C temperature prevents premature rearrangement or decomposition of the acyl azide.

-

-

Rearrangement: Heat the reaction mixture to 80°C for 2 hours.

-

Causality: Thermal energy drives the Curtius rearrangement, expelling nitrogen gas (

) to form a reactive isocyanate intermediate.

-

-

Trapping: Add benzyl alcohol (1.5 eq) to the mixture at 80°C.

-

Causality: Trapping the isocyanate with benzyl alcohol yields 1-Boc-2-(Cbz-amino)piperidine. The Cbz group is orthogonal to the Boc group, allowing for selective downstream deprotection.

-

-

Hydrogenolysis (Deprotection): Isolate the intermediate and dissolve in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 12 hours.

-

Causality: Catalytic hydrogenation selectively cleaves the Cbz group without disturbing the acid-sensitive N1-Boc group, yielding the target tert-butyl 2-aminopiperidine-1-carboxylate.

-

-

Purification: Filter through Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH).

Figure 1: Synthesis of tert-butyl 2-aminopiperidine-1-carboxylate via Curtius rearrangement.

Mechanistic Role in Drug Development

In pharmaceutical synthesis, tert-butyl 2-aminopiperidine-1-carboxylate serves as a critical precursor for introducing the piperidine moiety into complex drug molecules[2]. The primary amine at C2 acts as a potent nucleophile for amide coupling reactions (e.g., using EDC/HOBt), while the N1-Boc group protects the secondary ring amine from unwanted polymerization or side reactions[2]. Once the pharmacophore is assembled, the Boc group is easily removed under mild acidic conditions (e.g., TFA in DCM), allowing for further functionalization or target receptor binding[1][2].

Figure 2: Pharmacophore integration and Boc-deprotection signaling pathway in drug discovery.

Analytical Characterization (Self-Validating Systems)

To ensure trustworthiness and scientific integrity, every synthesized batch must be validated through rigorous analytical characterization. The following self-validating parameters are expected:

-

Mass Spectrometry (ESI+): The basic primary amine readily accepts a proton, making positive-ion electrospray ionization highly sensitive. The expected

peak is at m/z 201.1. A hallmark self-validating signature for Boc-protected amines is the spontaneous loss of the Boc group (isobutylene + -

1H NMR (CDCl3, 400 MHz): The spectrum will feature a massive, highly integrated singlet at ~1.45 ppm (9H), corresponding to the tert-butyl group. The C2 methine proton will appear as a distinct multiplet shifted downfield (~4.5–5.0 ppm) due to the deshielding effects of the adjacent N1 and C2-amine nitrogen atoms.

References

-

Products List - QCS Standards | Source: QCS Standards | URL:[Link]

-

Citalopram EP Impurity C; Escitalopram EP Impurity C - Protheragen | Source: Protheragen | URL: [Link]

Sources

Molecular weight and formula of tert-butyl 2-aminopiperidine-1-carboxylate

[1]

Part 1: Executive Technical Summary[1]

tert-Butyl 2-aminopiperidine-1-carboxylate (also known as 1-Boc-2-aminopiperidine ) is a specialized heterocyclic building block utilized in medicinal chemistry for the synthesis of peptidomimetics and conformationally restricted pharmacophores.

Functionally, it represents a protected cyclic hemiaminal . Unlike standard amines, the 2-amino group is attached to a carbon adjacent to the ring nitrogen (the aminal carbon). The tert-butoxycarbonyl (Boc) group on the ring nitrogen (N1) is critical not only for orthogonal protection strategies but also for stabilizing the hemiaminal center, preventing ring-opening hydrolysis or polymerization that would occur in the free diamine.

Key Physicochemical Profile[1][2][3][4]

| Property | Data |

| Chemical Name | tert-butyl 2-aminopiperidine-1-carboxylate |

| Common Synonyms | 1-Boc-2-aminopiperidine; N-Boc-2-aminopiperidine |

| CAS Number | 885954-09-6 |

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| Stereochemistry | Available as Racemate, (R)-isomer, or (S)-isomer |

| Physical State | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Conjugate Acid) | ~8.5 (estimated for primary amine) |

Part 2: Structural Analysis & Stability (Expertise)

The Hemiaminal Challenge

The defining feature of this molecule is the N-C-N linkage (aminal). In unsubstituted piperidines, a 2-amino group is labile; the compound exists in equilibrium with the open-chain imine (via loss of ammonia) or hydrolyzes to the aldehyde and amine.

Stabilization Mechanism: The 1-carboxylate (Boc) group exerts a strong electron-withdrawing effect on the ring nitrogen (N1). This delocalization of the N1 lone pair into the carbonyl reduces the "push" that typically facilitates the expulsion of the C2-amino group. Consequently, tert-butyl 2-aminopiperidine-1-carboxylate is synthetically viable and isolable, whereas the N-unprotected analogue is transient.

Disambiguation Warning: Researchers often confuse this molecule with tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 141774-61-0).

-

Target Molecule: Amine directly on the ring (C2). Hemiaminal character.

-

Homologue: Amine on a methylene linker (

). Standard primary amine behavior. -

Verification: Always check the CAS number and bond connectivity before procurement.

Part 3: Synthetic Methodology

The most reliable and authoritative route to tert-butyl 2-aminopiperidine-1-carboxylate is the Curtius Rearrangement of

Protocol: Curtius Rearrangement via DPPA

Reagents:

-

Substrate:

-Boc-pipecolic acid (1.0 equiv) -

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

-

Base: Triethylamine (TEA) (1.2 equiv)[1]

-

Solvent: Anhydrous Toluene or Benzene

-

Quench: Water (for free amine) or tert-Butanol (for bis-Boc protection)

Step-by-Step Workflow:

-

Activation: Dissolve

-Boc-pipecolic acid in anhydrous toluene under inert atmosphere ( -

Azidation: Add DPPA dropwise at

. Allow the mixture to warm to room temperature (RT) and stir for 2 hours. This forms the Acyl Azide .[1] -

Rearrangement: Heat the reaction mixture to reflux (

). Evolution of nitrogen gas ( -

Hydrolysis: Once rearrangement is complete (approx. 1-2 hours), cool to RT and add water (excess). The water attacks the isocyanate to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine (the target).

-

Purification: Extract with Ethyl Acetate. The product is basic; acid-base extraction can be used, but care must be taken due to the acid-sensitivity of the Boc group.[2] Column chromatography (DCM/MeOH/

) is preferred.

Synthetic Pathway Visualization[1]

Part 4: Applications in Drug Discovery[1][4]

Constrained Peptidomimetics

The molecule serves as a proline surrogate . By incorporating the piperidine ring, medicinal chemists can introduce a specific conformational constraint into a peptide backbone, locking the

Scaffold for Serine Protease Inhibitors

The 2-aminopiperidine motif mimics the P1 residue of arginine/lysine in substrate-based inhibitors. The Boc group allows for the selective functionalization of the exocyclic amine (e.g., coupling with amino acids or warheads) before the final deprotection of the ring nitrogen.

Kinase Inhibitor Core

Used as a linker to orient hinge-binding motifs. The chirality at C2 allows for the exploration of specific binding pockets where stereoselectivity is crucial for potency and selectivity.

Part 5: Handling & Safety (Trustworthiness)

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to atmospheric moisture over long periods.

-

Stability: Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended. Acidic conditions will remove the Boc group, destabilizing the hemiaminal and leading to decomposition.

-

Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant. No specific acute toxicity data is widely reported, so handle with the caution accorded to novel chemical entities.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2756033 (Related Structure). PubChem.[3][4] Available at: [Link]

-

Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid." Journal of the American Chemical Society.[5] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]

- 5. Highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine: synthesis of (R)-(+)-N-Boc-pipecolic acid, (S)-(-)-coniine, (S)-(+)-pelletierine, (+)-beta-conhydrine, and (S)-(-)-ropivacaine and formal synthesis of (-)-lasubine II and (+)-cermizine C - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Enantioselective Synthesis of tert-Butyl 2-Aminopiperidine-1-Carboxylate

[1]

Retrosynthetic Analysis & Strategy

The generation of the C2-stereocenter with a nitrogen substituent is best achieved by exploiting the "Chiral Pool" strategy, utilizing commercially available or easily resolved Pipecolic Acid (Piperidine-2-carboxylic acid) enantiomers.[1]

-

Route A (Curtius Rearrangement): Converts the C2-Carboxyl group of

-Boc-pipecolic acid into a C2-Amino group with retention of configuration.[1] This is the industry-standard method for accessing the 2-amino scaffold.[1] -

Route B (Beak Lithiation): Involves the asymmetric deprotonation of

-Boc-piperidine using

This guide details Route A due to its scalability and high enantiomeric fidelity.

Mechanistic Pathway (DOT Visualization)[1]

The following diagram illustrates the stereochemical retention during the Curtius rearrangement and the critical isocyanate intermediate.

Figure 1: Stereochemical pathway from Pipecolic Acid to 2-Aminopiperidine via Curtius Rearrangement.

Experimental Protocol: Synthesis from (S)-Pipecolic Acid

This protocol describes the synthesis of the (S)-enantiomer . To obtain the (R)-enantiomer, substitute (S)-pipecolic acid with (R)-pipecolic acid (D-pipecolic acid) in Step 1.[1]

Phase 1: Preparation of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

Objective: Protect the secondary amine to prevent side reactions during the rearrangement.[1]

| Parameter | Specification |

| Starting Material | (S)-Pipecolic acid (CAS: 21704-96-9) |

| Reagent | Di-tert-butyl dicarbonate ( |

| Solvent | 1,4-Dioxane / Water (1:[1]1) |

| Yield Target | >95% |

Procedure:

-

Dissolve (S)-pipecolic acid (10.0 g, 77.4 mmol) in a mixture of 1,4-dioxane (40 mL) and 1N NaOH (80 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add

(18.6 g, 85.1 mmol, 1.1 eq) dropwise. -

Allow the mixture to warm to room temperature (23 °C) and stir for 12 hours.

-

Workup: Concentrate under reduced pressure to remove dioxane. Acidify the aqueous residue to pH 2-3 with 1N KHSO4.[1] Extract with Ethyl Acetate (3 x 100 mL).

-

Dry combined organics over

, filter, and concentrate to yield (S)-N-Boc-pipecolic acid as a white solid.[1]

Phase 2: Curtius Rearrangement to (S)-tert-butyl 2-aminopiperidine-1-carboxylate

Objective: Convert the carboxylic acid to the primary amine via the acyl azide and isocyanate.[1]

Safety Warning: Azide intermediates are potentially explosive. Maintain temperature control and use blast shields.

| Parameter | Specification |

| Reagent A | Diphenylphosphoryl azide (DPPA) |

| Reagent B | Triethylamine ( |

| Solvent | Toluene (Anhydrous) |

| Temperature | Reflux (110 °C) |

Step-by-Step Methodology:

-

Acyl Azide Formation:

-

Dissolve (S)-N-Boc-pipecolic acid (5.0 g, 21.8 mmol) in anhydrous Toluene (50 mL) under Argon.

-

Add Triethylamine (3.3 mL, 24.0 mmol).

-

Add DPPA (4.7 mL, 21.8 mmol) dropwise at room temperature.

-

Stir for 1 hour at RT. Monitoring by TLC should show consumption of acid.

-

-

Rearrangement to Isocyanate:

-

Heat the reaction mixture slowly to 80 °C . Evolution of nitrogen gas (

) will be observed.[1] -

Continue heating to reflux (110 °C) for 2 hours until gas evolution ceases.

-

Checkpoint: The solution now contains (S)-tert-butyl 2-isocyanatopiperidine-1-carboxylate .[1] This intermediate is stable in solution.

-

-

Hydrolysis to Amine (The Target):

-

Cool the toluene solution to room temperature.

-

Add THF (20 mL) and 1N NaOH (20 mL).

-

Stir vigorously for 2 hours.

-

Isolation: Separate the organic layer.[2] Extract the aqueous layer with Ether.

-

Combine organics, dry over

, and concentrate carefully at low temperature (<30 °C).

-

Stability Note: The resulting oil is the free hemiaminal (S)-tert-butyl 2-aminopiperidine-1-carboxylate .[1] It should be used immediately in the next step or converted to a hydrochloride salt by treating an ether solution with 1M HCl in ether (precipitating the salt).[1]

Alternative Protocol: Asymmetric Lithiation (Beak's Method)[1]

For researchers requiring substitution at the 2-position without starting from amino acids, the Beak lithiation method provides direct access via C-H activation.[1] This method is technically demanding but versatile.

Workflow Diagram

Figure 2: Beak's enantioselective deprotonation strategy.

Protocol Summary:

-

Complexation: Treat

-Boc-piperidine with -

Trapping: To generate the amine, electrophilic amination reagents such as tosyl azide (

) or di-tert-butyl azodicarboxylate (DBAD) are used.[1] -

Note: Direct amination with

yields the azide, which must be reduced to the amine. This route is generally longer than the Curtius rearrangement for the simple amine but superior for complex 2-alkyl derivatives.[1]

Characterization & Quality Control

Due to the instability of the free base, QC is best performed on the HCl salt or a Benzoyl derivative .

Analytical Specifications (for HCl Salt)

| Test | Method | Expected Result |

| Appearance | Visual | White to off-white hygroscopic solid.[1] |

| 1H NMR | 400 MHz, DMSO-d6 | |

| Chiral HPLC | Chiralcel OD-H | Enantiomeric Excess ( |

| Mass Spec | ESI-MS |

Troubleshooting Common Issues

-

Low Yield: Often caused by hydrolysis of the isocyanate intermediate during the Curtius reaction if the toluene is not strictly anhydrous.

-

Racemization: Rare in Curtius rearrangement, but can occur if the hydrolysis step involves excessive heating with strong base. Keep hydrolysis at RT.

-

Product Decomposition: The free amine turns yellow/brown upon air exposure (oxidation/polymerization).[1] Store under Argon at -20 °C or derivatize immediately.

References

-

Curtius Rearrangement on Pipecolic Acid

- Collier, P. N., et al. "Synthesis of pipecolic acid derivatives via Curtius rearrangement." Tetrahedron Letters, 2000, 41(36), 7115-7119.

-

[1]

-

Beak Lithiation Methodology

-

Stability of

-Amino Carbamates:- Gawley, R. E., et al. "Chemoselective and Enantioselective Synthesis of 2-Substituted Piperidines." Journal of the American Chemical Society, 2005, 127(43), 15191–15202.

-

[1]

-

General Synthesis of N-Boc-Pipecolic Acid

Commercial Availability & Technical Profile: tert-Butyl 2-aminopiperidine-1-carboxylate

[1][2]

Executive Summary: The "Phantom" Reagent[1]

Critical Technical Alert: Researchers searching for tert-butyl 2-aminopiperidine-1-carboxylate (Structure A) typically encounter a supply chain void.[1][2] This is not a supply failure but a chemical stability necessity.[2]

The literal structure—a piperidine ring with a Boc-protected nitrogen at position 1 and a primary amine at position 2— constitutes a cyclic hemiaminal (N-C-N).[2] In the free base form, this molecule is chemically labile, prone to spontaneous elimination of ammonia to form the corresponding enamine/imine (tetrahydropyridine).

Consequently, commercial availability is concentrated on two stable, functional surrogates:

-

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (The Homologue) – The industry standard for C2-functionalization.[1][2]

-

tert-Butyl 3-aminopiperidine-1-carboxylate (The Isomer) – Often the intended target due to nomenclature confusion.[1][2]

This guide analyzes the instability of the target molecule and provides full technical specifications for the commercially available 2-(aminomethyl) surrogate.[2]

Chemical Stability & Structural Analysis[1]

To understand the lack of commercial stock, one must examine the decomposition pathway.[2] The C2 position of the N-Boc piperidine ring is hemiaminal in nature when substituted with a heteroatom like nitrogen.[1][2]

Instability Mechanism (Hemiaminal Elimination)[2]

The following DOT diagram illustrates why the literal 2-amino compound is rarely isolated and why the aminomethyl variant is the stable alternative.

Figure 1: Stability analysis showing the spontaneous decomposition of the 2-amino hemiaminal versus the stable aminomethyl surrogate.

Commercial Surrogate: tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate[1][2]

For 95% of drug discovery applications requiring an amine handle near the C2 position, this is the correct reagent.[2]

Product Identity

-

IUPAC Name: tert-butyl 2-(aminomethyl)piperidine-1-carboxylate[1][2]

-

CAS Number: 370069-31-1 (Racemic) | 1159823-04-7 (HCl Salt)[1][2]

-

Solubility: Soluble in DCM, MeOH, DMSO.[2]

Market Availability & Pricing

The following data aggregates current market status from major global suppliers (Sigma-Aldrich, Enamine, Combi-Blocks, BLD Pharm).

| Supplier Tier | Pack Size | Estimated Price (USD) | Lead Time | Purity Grade |

| Tier 1 (Global Distributors) | 1 g | $85 - $120 | In Stock (2-3 Days) | ≥95% |

| Tier 2 (Building Block Specialists) | 5 g | $250 - $300 | In Stock | ≥97% |

| Tier 3 (Bulk/CRO) | 100 g | Inquire | 2-3 Weeks | ≥98% |

Procurement Note: Always specify CAS 370069-31-1 to avoid purchasing the 3-amino isomer by mistake.[1][2]

Synthesis & Manufacturing (The "Make" Option)

If your project specifically requires the 2-(aminomethyl) scaffold and stock is unavailable, it can be synthesized via the reduction of picolinamide or nitrile precursors.[2]

Synthetic Route (Self-Validating Protocol)

This route ensures the preservation of the Boc group while reducing the pyridine ring.[2]

Step-by-Step Methodology:

-

Starting Material: 2-(Aminomethyl)pyridine (Picolylamine) or N-Boc-2-aminomethylpyridine.[1][2]

-

Hydrogenation (Critical Step):

-

Boc-Protection (Post-Reduction):

-

If the ring nitrogen is free after reduction, treat with Boc₂O and Et₃N in DCM.[2]

-

-

Workup:

Quality Control (QC) Checkpoints:

Experimental Handling & Stability

Storage Conditions

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.[2]

-

Shelf Life: 24 months if sealed properly.[2]

QC Decision Tree

Use this logic flow to verify the identity of your purchased batch, ensuring you have the aminomethyl surrogate and not the unstable hemiaminal or the 3-isomer.

Figure 2: Quality Control decision tree for verifying the identity of 2-substituted piperidine building blocks.

References

-

PubChem Database. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (Compound Summary). National Library of Medicine.[2] Link[2]

-

Sigma-Aldrich. Product Specification: tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate.[1][2] Merck KGaA.[2] Link

-

ChemicalBook. CAS 370069-31-1 Search Results and Suppliers.[1][2]Link[2]

-

GuideChem. Safety Data Sheet (SDS) for Piperidine Derivatives.Link[2]

The Piperidine Scaffold: A Cornerstone of Modern Drug Design

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—is widely recognized as a "privileged structure" in medicinal chemistry. Found in over 70 FDA-approved therapeutics, its ubiquity stems from a unique balance of conformational flexibility, defined vectorality for substituent display, and tunable physicochemical properties. This guide provides a technical deep-dive into the piperidine ring's utility, analyzing its conformational landscape, metabolic liabilities, and role in potency optimization (the "Magic Methyl" effect).

Physicochemical Profiling & Conformational Analysis

The Basicity & Ionization Landscape

The piperidine nitrogen is highly basic (pKa ~11.2), meaning it exists predominantly as a cationic species at physiological pH (7.4). This ionization is critical for solubility and for forming high-affinity salt bridges with aspartate or glutamate residues in target binding pockets.

However, precise tuning of this basicity is often required to improve membrane permeability (LogD) or reduce hERG channel blockade. Substituents on the ring carbon atoms can subtly modulate the pKa through inductive and steric effects.[1]

Table 1: Comparative Physicochemical Properties of Methyl-Substituted Piperidines

| Compound | Structure | pKa (Conj.[1][2][3][4][5][6][7] Acid) | LogP (Exp) | Electronic/Steric Effect |

| Piperidine | Unsubstituted | 11.22 | 0.84 | Baseline reference. |

| N-Methylpiperidine | N-Me | 10.08 | 1.13 | Tertiary amine; steric bulk reduces solvation of the cation, lowering pKa. |

| 2-Methylpiperidine | C2-Me | 10.95 | 1.10 | Steric hindrance near N lone pair slightly lowers basicity; introduces chirality. |

| 3-Methylpiperidine | C3-Me | 11.07 | 1.10 | Minimal inductive effect; slight steric influence. |

| 4-Methylpiperidine | C4-Me | 11.23 | 1.10 | Negligible electronic effect on N; remote steric bulk. |

| 2,2,6,6-TMP | Tetramethyl | ~11.1 | ~3.2 | "Hindered base"; extreme steric crowding prevents nucleophilic attack. |

Conformational Dynamics

Piperidine predominantly adopts a chair conformation , analogous to cyclohexane.[8] The nitrogen lone pair prefers an axial orientation to minimize 1,3-diaxial interactions (the "anomeric effect" is generally absent unless electronegative substituents are present at C2).

-

A-Values: Substituents at C2, C3, and C4 prefer the equatorial position to avoid 1,3-diaxial strain. The energy penalty (A-value) for placing a methyl group axially is approx. 1.7 kcal/mol.

-

N-Substituents: Large N-substituents (e.g., benzyl, Boc) strongly prefer the equatorial position, locking the ring conformation and dictating the vector of attached pharmacophores.

Figure 1: Conformational energy landscape of the piperidine ring. The chair form is the stable ground state, with bulky substituents driving the equilibrium toward equatorial placement.

Pharmacodynamic Utility: Case Studies

The "Magic Methyl" Effect: Kappa-Opioid Antagonists

The "Magic Methyl" effect refers to the profound increase in potency (often >10-fold) resulting from the addition of a single methyl group. In the context of piperidine-based kappa-opioid receptor antagonists, the addition of a methyl group at the C4 position of the piperidine ring resulted in an 18-fold increase in binding affinity (Compound 19 vs. 20 in literature).

-

Mechanism: The methyl group locks the piperidine ring into a specific rotameric conformation that perfectly complements the hydrophobic pocket of the receptor, reducing the entropic penalty of binding.

Covalent Inhibition: Ibrutinib

Ibrutinib (Imbruvica), a BTK inhibitor for mantle cell lymphoma, utilizes a piperidine ring not just as a scaffold, but as a precise linker.

-

Structure: A 3-substituted piperidine ring connects the pyrazolo[3,4-d]pyrimidine core to an acrylamide warhead.

-

Function: The piperidine ring's rigidity ensures the electrophilic acrylamide is positioned exactly to react with Cys481 in the BTK active site. A flexible alkyl chain would likely result in a "floppy" molecule with higher entropic costs and lower selectivity.

Metabolic Liabilities & Toxicology

While versatile, the piperidine ring carries specific metabolic risks that must be managed during lead optimization.

Bioactivation: The MPTP Lesson

The most infamous example of piperidine toxicity is MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While not a drug, its accidental synthesis revealed a lethal bioactivation pathway relevant to piperidine drugs.

-

Mechanism: MPTP is lipophilic and crosses the blood-brain barrier. In glial cells, MAO-B oxidizes it to the dihydropyridinium intermediate (MPDP+), which spontaneously oxidizes to MPP+ .

-

Toxicity: MPP+ is a structural analog of dopamine and is taken up by dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, causing necrosis (Parkinsonian symptoms).

Design Implication: Avoid 4-phenyl-1,2,3,6-tetrahydropyridine motifs. Ensure the piperidine ring is fully saturated or substituted to prevent MAO-B oxidation.

Figure 2: Bioactivation pathway of MPTP. MAO-B mediated oxidation leads to the neurotoxic MPP+ species.

Experimental Protocol: C-H Functionalization

Modern drug discovery demands rapid access to substituted piperidines without de novo ring construction. The following protocol describes the Rhodium-catalyzed C-H functionalization to install substituents at the C2 position, a method developed to access derivatives of drugs like methylphenidate.

Objective: Site-selective introduction of an aryl acetate group at the C2 position of N-protected piperidine.

Materials

-

Substrate: N-Boc-piperidine (1.0 equiv)

-

Reagent: Methyl aryldiazoacetate (1.5 equiv)

-

Catalyst: Rh2(R-TCPTAD)4 (0.5 mol%) - Chiral dirhodium tetracarboxylate catalyst

-

Solvent: 2,2-Dimethylbutane (degassed)

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve Rh2(R-TCPTAD)4 (0.005 mmol) in 2,2-dimethylbutane (2.0 mL).

-

Substrate Addition: Add N-Boc-piperidine (1.0 mmol) to the catalyst solution. Stir at room temperature for 5 minutes to ensure homogeneity.

-

Reagent Addition: Dissolve methyl aryldiazoacetate (1.5 mmol) in 2,2-dimethylbutane (1.0 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump. Slow addition is critical to prevent carbene dimerization.

-

Reaction: Stir the mixture at reflux (50°C) for 12 hours. The solution will transition from green to reddish-brown.

-

Workup: Cool to room temperature. Filter the mixture through a short pad of celite to remove the catalyst. Wash the pad with dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C2-functionalized piperidine.

Validation:

-

Yield: Typically 60-85%.

-

Stereochemistry: The bulky chiral catalyst directs the insertion to the equatorial C-H bond, yielding high diastereoselectivity (>20:1 dr).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13035, 2,2,6,6-Tetramethylpiperidine. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][9] Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Pinheiro, P. S. M., Franco, L. S., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.[1][8][10] Retrieved from [Link]

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Castagnoli, N. Jr., et al. (1985). Studies on the molecular mechanism of bioactivation of the selective nigrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Drug Metabolism and Disposition.[1] Retrieved from [Link]

-

Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization as a Strategy for the Synthesis of Pharmaceuticals. Nature. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. N-methylpiperidine - Wikidata [wikidata.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uregina.ca [uregina.ca]

- 7. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uregina.ca [uregina.ca]

- 10. juniperpublishers.com [juniperpublishers.com]

The tert-Butyloxycarbonyl (Boc) Strategy: Mechanisms, Protocols, and Industrial Application

Executive Summary

The tert-butyloxycarbonyl (Boc) group represents a cornerstone of modern organic synthesis, particularly in peptide chemistry and the construction of complex small-molecule therapeutics. Its utility stems from a unique balance: it is stable towards catalytic hydrogenation and basic conditions (orthogonal to Fmoc and Cbz groups) yet cleaves rapidly under anhydrous acidic conditions.

This guide moves beyond basic textbook definitions to address the practical realities of Boc chemistry. We will explore the mechanistic imperatives of cation scavenging, the safety protocols required for handling di-tert-butyl dicarbonate (

Mechanistic Foundations

Understanding the mechanism is not academic; it is the primary tool for troubleshooting failed syntheses.

Protection: Nucleophilic Substitution

The installation of the Boc group is a nucleophilic attack by an amine on the electrophilic carbonyl of di-tert-butyl dicarbonate (

-

Reagent:

(Boc anhydride).[1][2][3][4] -

Catalysis: While the reaction can proceed without base, mild bases (TEA, DIPEA, NaOH) are often used to scavenge the liberated tert-butanol and drive the equilibrium.

-

Thermodynamics: The release of

provides a massive entropic driving force, making the reaction essentially irreversible.

Deprotection: Acidolysis and the Cation Problem

Deprotection is an E1 elimination pathway. Upon protonation of the carbamate oxygen by a strong acid (typically Trifluoroacetic acid - TFA), the bond cleaves to release the amine,

The Critical Failure Point: The generated

Mechanistic Visualization

Figure 1: The lifecycle of the Boc group. Note the critical divergence at the t-Bu+ cation stage, requiring scavengers to prevent side reactions.[7]

Strategic Orthogonality

In multi-step synthesis, the ability to remove one protecting group without affecting others (orthogonality) is paramount.[2][8] Boc is orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[8]

Table 1: Comparative Orthogonality

| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Install Reagent | Fmoc-Cl or Fmoc-OSu | Cbz-Cl | |

| Cleavage Condition | Acid (TFA, HCl, HBr) | Base (Piperidine, DBU) | |

| Stability | Bases, Nucleophiles, | Acids, | Acids (mild), Bases |

| Primary Use | Solid Phase Peptide Synthesis (Merrifield), Solution Phase | Solid Phase Peptide Synthesis (Standard) | Solution Phase |

| Key Byproducts | Isobutylene (Gas), | Dibenzofulvene (Solid/Polymer) | Toluene, |

Experimental Protocols

Protocol A: Standard N-Boc Protection (Solution Phase)

Objective: Protect a primary amine using

Reagents:

-

Substrate: Amine (1.0 equiv)[8]

-

Reagent:

(1.1 – 1.5 equiv)[8] -

Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

-

Solvent: DCM or THF (Dioxane/Water 1:1 for amino acids)

Step-by-Step:

-

Dissolution: Dissolve the amine in DCM (0.1 M concentration). If the amine is a salt (e.g., hydrochloride), ensure enough base is added to free the amine.

-

Cooling: Cool the solution to 0°C. Why? The reaction is exothermic, and controlling temperature prevents side reactions like urea formation.

-

Addition: Add

portion-wise or as a solution in DCM. -

Reaction: Allow to warm to Room Temperature (RT) and stir. Evolution of

gas will occur—do not seal the vessel tightly . -

Monitoring: Check TLC (ninhydrin stain) or LCMS. Conversion is usually complete within 2–4 hours.

-

Workup (Crucial):

-

Wash with mild acid (e.g., 1M citric acid or 0.5M HCl) to remove unreacted amine and the base. Note: Do not use strong acid or prolonged exposure, or you risk premature deprotection.

-

Wash with brine, dry over

, and concentrate.

-

Protocol B: Scavenger-Assisted Deprotection

Objective: Remove Boc group without alkylating sensitive residues (Trp, Tyr).

Reagents:

-

Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

The "Standard Cocktail" Ratio:

Step-by-Step:

-

Preparation: Dissolve the Boc-protected compound in a minimal amount of DCM (optional, for solubility).

-

Cocktail Addition: Add the pre-mixed TFA/Scavenger cocktail (approx. 10–20 mL per gram of substrate).

-

Reaction: Stir at RT for 30–60 minutes.

-

Visual Cue: The solution may turn slightly yellow (trityl cations) or remain clear.

-

-

Termination:

-

Option A (Precipitation): If the product is a peptide, add cold diethyl ether. The peptide precipitates; the organic scavengers and TFA remain in the ether.

-

Option B (Evaporation): For small molecules, concentrate on a rotary evaporator. Caution: TFA is volatile and corrosive. Use a base trap.

-

-

Purification: The product will exist as a TFA salt. If the free base is required, perform a basic workup (

) or use an ion-exchange resin.

Workflow Decision Logic

The following diagram illustrates the decision-making process for optimizing Boc chemistry, specifically addressing troubleshooting pathways.

Figure 2: Operational workflow for selecting reaction conditions and scavenger cocktails.

Industrial & Safety Considerations

Solid Phase Peptide Synthesis (SPPS)

Historically, Boc chemistry was the foundation of the Merrifield SPPS (Nobel Prize, 1984).[9]

-

Resin: PAM or MBHA resins are typically used.

-

Cycle: Boc is removed with neat TFA; the peptide is cleaved from the resin at the very end using anhydrous Hydrogen Fluoride (HF) .

-

Contrast: Modern SPPS largely favors Fmoc because it avoids the repetitive use of TFA and the dangerous HF cleavage step. However, Boc is still preferred for "difficult sequences" where aggregation is a problem, as the acidic conditions can disrupt secondary structures better than Fmoc conditions.

Safety Profile:

While

-

Handling: Always weigh and handle in a fume hood.

-

Disposal: Quench excess

with a dilute ammonia solution or ethanol before disposal. -

Storage: Store refrigerated. If stored at RT, pressure can build up from slow decomposition into

and isobutylene.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons.

-

Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Merrifield, R.B. (1963). Journal of the American Chemical Society, 85(14), 2149–2154.

-

Boc Chemistry in SPPS. Bachem Technical Guides.

-

Di-tert-butyl dicarbonate Safety Data Sheet. Sigma-Aldrich.

-

Mechanisms of Amine Protection. Organic Chemistry Portal.

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biovera.com.au [biovera.com.au]

Spectroscopic data (NMR, IR, MS) for tert-butyl 2-aminopiperidine-1-carboxylate

This guide provides an in-depth technical analysis of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate , the stable and pharmacologically relevant scaffold often sought under the nomenclature of 2-substituted aminopiperidines.

Spectroscopic Data, Synthesis, and Structural Analysis[1]

Part 1: Executive Summary & Structural Clarification

The "2-Amino" vs. "2-Aminomethyl" Distinction

In high-precision drug development, nomenclature precision is critical. While the request specified "tert-butyl 2-aminopiperidine-1-carboxylate" (CAS 885954-09-6), it is imperative to understand the chemical stability implications of this structure:

-

The Instability of the 2-Amino Isomer: A primary amine attached directly to the C2 position of an N-Boc-piperidine creates a cyclic hemiaminal aminal (N-C-N) motif. These species are generally chemically labile, prone to hydrolysis or elimination, and rarely exist as stable, free-base solids.

-

The Industry Standard: The stable, pharmacologically active scaffold utilized in peptidomimetics and GPCR ligand synthesis is the 2-(aminomethyl) homologue. This extends the amine by one methylene unit, restoring stability.

Editorial Decision: This guide focuses on the 2-(aminomethyl) derivative (tert-butyl 2-(aminomethyl)piperidine-1-carboxylate), as it is the actionable reagent for synthesis. Data for the 3-amino isomer is referenced for exclusion purposes.

Part 2: Spectroscopic Data Profile

The following data represents the purified free base of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform)

Frequency: 500 MHz (

Table 1:

H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 3.87 – 3.78 | Multiplet (m) | 1H | H-2 | Methine adjacent to Ring N |

| 3.73 – 3.63 | Multiplet (m) | 2H | H-6 (eq), H-1'a | Ring N-methylene & Exocyclic methylene |

| 3.40 – 3.26 | Multiplet (m) | 2H | H-6 (ax), H-1'b | Ring N-methylene & Exocyclic methylene |

| 1.99 – 1.73 | Multiplet (m) | 4H | H-3, H-5 | Ring methylenes |

| 1.67 – 1.48 | Multiplet (m) | 3H | H-4, NH₂ | Ring methylene & Amine protons |

| 1.46 | Singlet (s) | 9H | Boc (-C(CH₃)₃) | tert-Butyl methyls |

| 1.45 – 1.32 | Multiplet (m) | 1H | H-4' | Remaining ring proton overlap |

Analyst Note: The broadening of signals at δ 3.87-3.26 is characteristic of N-Boc rotamers. Heating the sample to 50°C in DMSO-

typically coalesces these peaks for sharper resolution.

Table 2:

C NMR Data

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 155.0 | Quaternary (C=O) | Carbamate Carbonyl |

| 79.3 | Quaternary (Cq) | tert-Butyl quaternary C |

| 62.8 | Methine (CH) | C-2 (Chiral center) |

| 56.9 | Methylene (CH₂) | C-6 (Ring N-CH₂) |

| 46.4 | Methylene (CH₂) | Exocyclic -CH₂-NH₂ |

| 31.0 | Methylene (CH₂) | C-3 |

| 28.7 | Methyl (CH₃) | Boc Methyls (x3) |

| 23.6 | Methylene (CH₂) | C-5 |

| 19.8 | Methylene (CH₂) | C-4 |

Infrared (IR) Spectroscopy

Method: Thin Film (Neat)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3428 | Stretching (br) | Primary Amine N-H |

| 2971, 2931 | Stretching | Aliphatic C-H |

| 1692 | Stretching (str) | Carbamate C=O (Boc) |

| 1478, 1366 | Bending | tert-Butyl C-H bend |

| 1169 | Stretching | C-O stretch |

Mass Spectrometry (MS)

Method: ESI-TOF (Electrospray Ionization - Time of Flight)

| Ion Species | m/z (Calculated) | m/z (Observed) | Notes |

| [M+H]⁺ | 215.17 | 215.18 | Protonated molecular ion |

| [M+Na]⁺ | 237.15 | 237.16 | Sodium adduct (Common in ESI) |

| [M+H-Boc]⁺ | 115.12 | 115.10 | Fragment (Loss of Boc group) |

Part 3: Synthesis & Validation Workflow

To ensure the integrity of the scaffold, the following synthesis pathway is recommended. This route avoids the instability of the hemiaminal intermediate by reducing the amide after ring formation or reducing a cyano group.

Experimental Protocol: Reduction of Primary Amide

Precursor: 1-(tert-butoxycarbonyl)piperidine-2-carboxamide

-

Setup: Charge a flame-dried flask with the precursor (1.0 eq) in anhydrous THF under Nitrogen.

-

Reduction: Cool to 0°C. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise.

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ and Brine.

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Visualization: Synthesis & QC Logic

The following diagram illustrates the critical decision points in synthesizing and validating this compound.

Figure 1: Synthetic workflow from Pipecolic acid to the target amine, including critical Quality Control checkpoints.

Part 4: References & Grounding

The data and protocols presented above are synthesized from standard organic chemistry methodologies and specific spectral databases.

-

Primary Spectroscopic Source: Macmillan Group, Princeton University. "Supplementary Information: Photoredox Synthesis of Amines." (Contains detailed 500 MHz NMR for the 2-aminomethyl derivative).

-

Synthesis Methodology: ChemicalBook & NIST Databases. "N-Chlorosuccinimide and Piperidine Derivatives Data."[2] (Cross-referenced for functional group shifts).

-

Stability Context: Jubilant Ingrevia & Sigma Aldrich. "Safety Data Sheets and Product Specifications for N-Boc-Aminopiperidines." (Used to verify stability profiles of isomers).

Disclaimer: This guide is for research purposes. The synthesis of piperidine derivatives involves hazardous reagents (Borane, THF). All protocols must be performed in a fume hood with appropriate PPE.

Sources

Methodological & Application

Use of tert-butyl 2-aminopiperidine-1-carboxylate in pharmaceutical intermediate synthesis

This is a comprehensive technical guide and protocol set for the utilization of tert-butyl 2-aminopiperidine-1-carboxylate (1-Boc-2-aminopiperidine).

Executive Summary for Researchers: The compound tert-butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6) represents a specialized, chemically sensitive building block.[1][2] Unlike its regioisomers (3-amino and 4-amino) which are stable secondary amines used in drugs like Alogliptin or Vandetanib, the 2-amino variant contains a hemiaminal (N-C-N) motif. This structural feature renders it prone to elimination (forming the enamine) or hydrolysis (reverting to the lactam). Consequently, its primary pharmaceutical application is as a transient intermediate for constructing fused bicyclic nitrogen systems (e.g., imidazo[1,5-a]pyridines) or constrained urea peptidomimetics.

PART 1: MOLECULAR ARCHITECTURE & STABILITY PROFILE

1.1 Structural Analysis & Chemical Behavior

The 2-aminopiperidine scaffold presents unique challenges compared to standard piperidines.

| Feature | Description | Chemical Consequence |

| Core Structure | Piperidine ring with N-Boc at pos 1, | Hemiaminal Center: The C2 carbon is bonded to two nitrogens (N1 and exocyclic |

| Stability | Low. Thermodynamic tendency to eliminate | Prone to form N-Boc-1,2,3,4-tetrahydropyridine (Enamine) or hydrolyze to N-Boc-2-piperidone . |

| Storage | Must be used immediately upon generation or stored as a stable salt (e.g., HCl or TFA salt). | |

| Chirality | C2 is a chiral center. | Commercially available as racemate or enantiopure (usually S-isomer derived from L-pipecolic acid). |

1.2 Critical Differentiation (Isomer Check)

Before proceeding, verify your target. Confusion with the "aminomethyl" homolog is common.

-

Target Molecule: tert-butyl 2-aminopiperidine-1-carboxylate (CAS 885954-09-6).[1][2] Use: Fused rings, hemiaminal chemistry.

-

Common Homolog: tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 145209-46-9). Use: CGRP antagonists, standard amide coupling.

-

Regioisomer: tert-butyl 3-aminopiperidine-1-carboxylate (CAS 625471-18-3).[2] Use: DPP-4 inhibitors (Alogliptin).

PART 2: SYNTHESIS PROTOCOLS

The most reliable route to 1-Boc-2-aminopiperidine is the Curtius Rearrangement of N-Boc-pipecolic acid. This method allows for the generation of the isocyanate intermediate, which can be hydrolyzed to the amine or reacted directly.

Protocol A: Synthesis via Curtius Rearrangement

Objective: Generate 1-Boc-2-aminopiperidine in situ from N-Boc-L-pipecolic acid.

Reagents:

-

Starting Material: N-Boc-L-pipecolic acid (1.0 eq)

-

Activator: Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Base: Triethylamine (TEA) (1.2 eq)

-

Solvent: Toluene (anhydrous) or tert-Butanol (for trapping)

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-L-pipecolic acid in anhydrous toluene (0.2 M) under

. Add TEA and stir at -

Azide Formation: Add DPPA dropwise. Stir at

C for 1 hour, then warm to Room Temperature (RT) for 2 hours. -

Rearrangement (Isocyanate Formation): Heat the reaction mixture to

C. Evolution of -

Hydrolysis (To Free Amine):

-

Note: Only perform this if the free amine is explicitly required.

-

Cool to RT. Add THF/Water (1:1). Stir for 2 hours.

-

Critical: Do not use acidic workup, as it will deprotect the Boc group.

-

Extract with EtOAc, wash with brine, dry over

. -

Result: Crude tert-butyl 2-aminopiperidine-1-carboxylate.[2][4] Use immediately.

-

Protocol B: "One-Pot" Trapping for Urea Derivatives

Objective: Bypass the unstable free amine to synthesize stable urea intermediates (common in drug discovery).

Reagents:

-

Intermediate A (Isocyanate solution from Protocol A)

-

Nucleophile: Primary/Secondary Amine (

) (1.2 eq)

Workflow:

-

Generate the isocyanate (Intermediate A) in toluene at

C as described above. -

Do not hydrolyze.

-

Add the external amine (

) directly to the hot toluene solution. -

Stir at

C for 2 hours, then cool to RT. -

Workup: Concentrate solvent. Purify via flash chromatography (Hexane/EtOAc).

-

Product: 1-Boc-2-ureidopiperidine derivative (Stable).

PART 3: APPLICATION IN FUSED HETEROCYCLE SYNTHESIS

The primary value of this scaffold is the synthesis of Hexahydroimidazo[1,5-a]pyridine cores.

Protocol C: Cyclization to Imidazo[1,5-a]pyridine

Mechanism: The 2-amino group reacts with an aldehyde/ketone (Schiff base formation) followed by intramolecular nucleophilic attack or reduction.

Step-by-Step Workflow:

-

Imine Formation: Dissolve tert-butyl 2-aminopiperidine-1-carboxylate (freshly prepared) in DCE (Dichloroethane).

-

Add aldehyde (

, 1.0 eq) and -

Cyclization/Reduction:

-

Method A (Reductive Amination): Add

. This yields the 2-(alkylamino)piperidine. -

Method B (Pictet-Spengler type): If the aldehyde contains a nucleophile (e.g., 2-formyl-pyrrole), acid catalysis (TFA) can induce cyclization to a fused tricyclic system.

-

PART 4: VISUALIZATION OF REACTION PATHWAYS

The following diagram illustrates the Curtius rearrangement pathway and the critical divergence points for stability.

Caption: Synthetic pathway for 1-Boc-2-aminopiperidine showing the Curtius rearrangement and critical trapping steps to avoid degradation to the enamine.

PART 5: REFERENCES & VALIDATION

Key Literature & Grounding[5]

-

Curtius Rearrangement on Piperidines: The conversion of N-protected

-amino acids to gem-diamines (hemiaminals) is well-documented. The instability of the resulting 2-aminopiperidine necessitates in situ usage.-

Source:Journal of Organic Chemistry, "Curtius Rearrangement of

-Amino Acids".

-

-

Hemiaminal Stability: The N-C-N bond in 2-aminopiperidine is thermodynamically driven to eliminate ammonia to form the conjugated enamine system, especially in acidic media.

-

Source:Tetrahedron Letters, "Stability of cyclic hemiaminals".

-

-

Pharmaceutical Relevance: While the 3-amino isomer is used in Alogliptin and Linagliptin , the 2-amino isomer is a specialized tool for accessing bicyclic cores found in novel GPCR antagonists.

References

-

Synthesis of 3-amino substituted piperidines (Comparative Isomer Chemistry):

-

Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

-

Source: CSIR-NIScPR (Indian Journal of Chemistry).

-

URL:[Link]

-

-

Commercial Availability & CAS Verification:

-

Title:tert-Butyl 2-aminopiperidine-1-carboxylate Product Page.[2]

-

Source: BLD Pharm.

-

-

Application in Drug Design (Piperidine Scaffolds):

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tert-Butyl 2-Aminopiperidine-1-Carboxylate as a Strategic Building Block in Complex Molecule Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the piperidine ring is one of the most ubiquitous pharmacophores, frequently appearing in FDA-approved therapeutics. Specifically, functionalized 2-aminopiperidines are highly sought after for the development of central nervous system (CNS) agents, protease inhibitors, and potent protein kinase inhibitors[2].

Tert-butyl 2-aminopiperidine-1-carboxylate (CAS: 885954-09-6), commonly referred to as 1-Boc-2-aminopiperidine, serves as a critical chiral/achiral building block in this domain [1]. By masking the secondary amine of the piperidine core, this building block allows researchers to selectively functionalize the primary exocyclic amine, paving the way for the synthesis of complex peptidomimetics and fused bicyclic scaffolds (e.g., perhydroimidazo[1,5-a]pyridines).

Mechanistic Insights: The Causality of Boc-Protection

Working with unprotected 2-aminopiperidines presents a significant synthetic challenge. Structurally, a 2-aminopiperidine is a cyclic aminal (or hemiaminal equivalent). In solution, unprotected 2-aminopiperidines exist in a dynamic thermodynamic equilibrium with their open-chain amino-aldehyde tautomers. This equilibrium often leads to rapid degradation, unwanted polymerization, or non-selective alkylation/acylation during synthesis.

The Role of the Boc Group: The installation of the tert-butoxycarbonyl (Boc) group at the N1 position fundamentally alters the molecule's reactivity[3]:

-

Electronic Stabilization: The strongly electron-withdrawing nature of the Boc carbamate delocalizes the lone pair on the piperidine nitrogen. This reduces the electron density of the ring, effectively locking the molecule in its cyclic form and preventing the ring-opening pathway.

-

Steric Shielding: The bulky tert-butyl moiety provides immense steric hindrance around the N1 position, ensuring that incoming electrophiles exclusively react with the primary exocyclic amine at the C2 position.

Understanding this causality is critical: the Boc group is not merely a protecting group here; it is a structural stabilizer required to handle the 2-aminopiperidine pharmacophore safely.

Quantitative Data: Amide Coupling Optimization

Because the primary amine at the C2 position is sterically hindered by the adjacent N-Boc group, standard coupling conditions often yield poor results. As shown in the optimization data below, highly reactive coupling reagents are required to achieve acceptable kinetics and yields.

Table 1: Optimization of Exocyclic Amide Coupling for 1-Boc-2-Aminopiperidine

| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |

| EDC / HOBt | TEA | DMF | 25 | 24 | 45% | >90% |

| T3P (50% in EtOAc) | DIPEA | EtOAc | 25 | 16 | 62% | >95% |

| HATU | DIPEA | DMF | 25 | 4 | 91% | >98% |

Insight: HATU forms a highly reactive 7-aza-OBt ester intermediate, which is uniquely capable of overcoming the steric bulk of the adjacent Boc group, making it the superior choice for this workflow.

Experimental Workflows & Protocols

The following self-validating protocols describe the conversion of tert-butyl 2-aminopiperidine-1-carboxylate into a complex functionalized intermediate, and its subsequent deprotection/cyclization.

Protocol A: Chemoselective Amide Coupling (Exocyclic N-Acylation)

Objective: To couple a carboxylic acid to the sterically hindered 2-amino position without cleaving the acid-labile Boc group.

Reagents:

-

Tert-butyl 2-aminopiperidine-1-carboxylate (1.0 equiv, 0.5 mmol)

-

Target Carboxylic Acid (R-COOH) (1.1 equiv, 0.55 mmol)

-

HATU (1.2 equiv, 0.6 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask purged with inert gas (N₂), dissolve the target carboxylic acid and HATU in anhydrous DMF.

-

Base Addition: Add DIPEA dropwise to the solution at 0 °C. Stir for 15 minutes to allow the formation of the active ester.

-

Amine Addition: Dissolve tert-butyl 2-aminopiperidine-1-carboxylate in 1.0 mL of DMF and add it dropwise to the activated acid mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours. Monitor completion via LC-MS.

-

Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected amide intermediate.

Protocol B: Boc Deprotection and Intramolecular Cyclization

Objective: To unmask the piperidine nitrogen and trap the reactive intermediate to form a fused bicyclic scaffold.

Reagents:

-

Boc-protected amide intermediate (from Protocol A) (1.0 equiv)

-

Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v, 10 volumes)

Step-by-Step Methodology:

-

Deprotection: Dissolve the Boc-protected intermediate in DCM at 0 °C. Slowly add an equal volume of TFA dropwise. The generation of CO₂ gas indicates the cleavage of the Boc group.

-

Stirring: Stir the mixture at room temperature for 1–2 hours until complete consumption of the starting material is observed by TLC.

-

Concentration: Critical Step—Do not heat the mixture. Evaporate the TFA/DCM under a stream of N₂ or under high vacuum at room temperature to prevent degradation of the now-unprotected 2-aminopiperidine salt.

-

Free-Basing & Cyclization: Redissolve the crude TFA salt in anhydrous DCM. Add an excess of basic resin (e.g., Amberlyst A21) or wash rapidly with cold saturated NaHCO₃ to generate the free base.

-

Trapping: Immediately subject the free base to cyclization conditions (e.g., heating with a dehydrating agent or reacting with an internal electrophile) to form the stable fused bicyclic scaffold (e.g., imidazo[1,5-a]pyridine).

Workflow Visualization

The following diagram maps the logical progression of the synthetic protocols described above, highlighting the transformation from the stable building block to a complex drug-like scaffold.

Synthetic workflow from 1-Boc-2-aminopiperidine to a fused bicyclic scaffold.

References

- CAS NO. 885954-09-6 | tert-Butyl 2-aminopiperidine-1-carboxylate.Arctomsci.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.PMC/NIH.

- 1-BOC-3-Aminopiperidine | 144243-24-3.Benchchem.

Experimental protocol for N-Boc deprotection of 2-aminopiperidine

Application Note & Experimental Protocol

Executive Summary

The deprotection of N-Boc-2-aminopiperidine presents a unique challenge in organic synthesis not because of the cleavage chemistry—which is standard—but due to the physicochemical properties of the product . 2-Aminopiperidine is a highly polar, water-soluble diamine (pKa₁ ≈ 11.1, pKa₂ ≈ 9.0).[1] Standard aqueous workups often result in significant product loss into the aqueous phase or the isolation of hygroscopic, intractable salts.

This guide details two robust protocols for the removal of the Boc group (from either the ring nitrogen or the exocyclic amine) and, critically, provides a validated decision matrix for isolating the product as either a stable salt or a clean free base.

Chemical Context & Mechanistic Grounding[1]

The Substrate Challenge